molecular formula C7H2BrClN2O4S B1414175 5-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride CAS No. 1805520-06-2

5-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride

Cat. No.: B1414175
CAS No.: 1805520-06-2
M. Wt: 325.52 g/mol
InChI Key: ZRKLWLSKKKWBLC-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is a versatile organic compound with the molecular formula C7H2BrClN2O4S. It is characterized by the presence of bromine, cyano, nitro, and sulfonyl chloride functional groups on a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 3-cyano-2-nitrobenzenesulfonyl chloride using bromine in the presence of a suitable solvent like carbon tetrachloride.

  • Nitration: Starting from 5-bromo-3-cyano-benzenesulfonyl chloride, nitration can be achieved by treating it with concentrated nitric acid and sulfuric acid.

  • Cyano Group Introduction: The cyano group can be introduced by reacting 5-bromo-2-nitrobenzenesulfonyl chloride with potassium cyanide in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The compound is produced in batches using reactors designed to handle hazardous chemicals.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Nucleophiles like sodium iodide, sodium azide, and various amines.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines, alcohols, or hydrocarbons.

  • Substitution: Iodides, azides, or amides.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug precursors. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride exerts its effects depends on the specific reaction it is involved in. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups on other molecules to facilitate chemical transformations.

Comparison with Similar Compounds

  • 2-Bromo-5-nitrobenzenesulfonyl chloride: Similar structure but lacks the cyano group.

  • 3-Cyano-2-nitrobenzenesulfonyl chloride: Lacks the bromine atom.

  • 2-Bromo-3-cyano-benzenesulfonyl chloride: Different position of the cyano group.

Uniqueness: 5-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, nitro, and sulfonyl chloride groups on the benzene ring, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

5-bromo-3-cyano-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)7(11(12)13)6(2-5)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLWLSKKKWBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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